

The Multifaceted Biological Functions of PK 11195: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PK 11195

Cat. No.: B1678501

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PK 11195, a high-affinity ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), has been a subject of extensive research for decades.[1] Initially recognized for its utility in neuroimaging to visualize inflammation, its biological functions extend far beyond, implicating it in fundamental cellular processes such as apoptosis, inflammation, and cell proliferation.[1][2] This technical guide provides a comprehensive overview of the core biological functions of **PK 11195**, presenting quantitative data, detailed experimental protocols, and visual representations of its engagement with key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of targeting TSPO with ligands like **PK 11195**.

Core Biological Functions of PK 11195

PK 11195 exerts a wide range of biological effects, primarily through its interaction with TSPO, a protein located on the outer mitochondrial membrane.[3] Its functions are context-dependent and can vary based on cell type and physiological or pathological conditions.

Induction of Apoptosis

A significant body of evidence highlights the pro-apoptotic capabilities of **PK 11195**. It has been shown to induce apoptosis in various cancer cell lines, including neuroblastoma, multiple myeloma, and glioma.^{[4][5][6][7]} The primary mechanism involves the modulation of the mitochondrial permeability transition pore (mPTP), a multiprotein complex in the mitochondrial membrane.^{[8][9]} By promoting the opening of the mPTP, **PK 11195** facilitates the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c, ultimately leading to caspase activation and programmed cell death.^{[8][10]} Notably, **PK 11195** can reverse the anti-apoptotic effects of Bcl-2 family proteins, sensitizing cancer cells to chemotherapy and radiation.^{[9][10][11]}

Modulation of Inflammation

PK 11195 has demonstrated potent anti-inflammatory properties. It can suppress the activation of microglia, the primary immune cells of the central nervous system, and reduce the production of pro-inflammatory cytokines.^{[11][12]} One of the key pathways modulated by **PK 11195** is the NLRP3 inflammasome.^{[3][11][13]} By inhibiting the activation of the NLRP3 inflammasome, **PK 11195** reduces the maturation and secretion of interleukin-1 β (IL-1 β) and interleukin-18 (IL-18), crucial mediators of inflammation.^{[3][11]} This anti-inflammatory action underlies its neuroprotective effects in models of neurodegenerative diseases and brain injury.^{[11][14][15]}

Regulation of Cell Proliferation

The effects of **PK 11195** on cell proliferation are complex and can be either inhibitory or stimulatory depending on the cell type and concentration. In many cancer cell lines, **PK 11195** inhibits proliferation in a dose-dependent manner and can induce cell cycle arrest, often at the G1/S phase.^{[4][5][16]} However, in other contexts, such as with mesenchymal stem cells, low concentrations of **PK 11195** have been observed to increase differentiation.^[16]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of **PK 11195**.

Table 1: Binding Affinity of **PK 11195** for TSPO

Radioligand	Tissue/Cell Type	Kd (nM)	Ki (nM)	Reference
[3H]PK11195	Rat Brain Tissue	1.4	-	[17]
[3H]PK11195	Human Brain Tissue	4.3 - 6.6	-	[17]
[3H]PK11195	Control Liver Mitochondria	1.2	-	[4]
[11C]-PK 11195	-	-	9.3 ± 0.5	[6]

Table 2: In Vitro Efficacy of **PK 11195**

Cell Line	Assay	Effect	Concentration	Reference
Neuroblastoma Cell Lines	Alamar Blue Assay	Inhibition of proliferation (IC50)	80 - 120 µM	[4]
RPMI8226 and U266 (Multiple Myeloma)	MTT Assay	Decreased proliferation	As low as 1 µM	[6]
Human Mesenchymal Stem Cells	Proliferation Assay	Inhibition of proliferation	25 - 75 µM	[16]
Cholangiocarcinoma Cells (Egi-1 and Tfk-1)	Apoptosis Assay	Increased apoptosis by 50-95% (in combination with cytotoxic agents)	75 µM	[10]
BV-2 Microglial Cells	iNOS and COX-2 Expression	44% decrease in iNOS, 54% decrease in COX-2	25 µM	[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the biological functions of **PK 11195**.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of **PK 11195** to TSPO.

- Membrane Preparation:
 - Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
 - Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
 - Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
 - Determine the protein concentration using a standard method (e.g., BCA assay).
- Binding Reaction:
 - In a 96-well plate, add the membrane preparation, [³H]PK11195 (at a concentration near its K_d), and varying concentrations of unlabeled **PK 11195** (for competition assays) or buffer.
 - To determine non-specific binding, include wells with a high concentration of an unlabeled TSPO ligand.
 - Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Separation and Detection:
 - Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

- Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Analyze the data using non-linear regression to determine the K_d (dissociation constant) or K_i (inhibitory constant).

Cell Viability/Proliferation Assay (AlamarBlue)

This colorimetric/fluorometric assay measures cell viability and proliferation.

- Cell Seeding:
 - Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treatment:
 - Treat the cells with various concentrations of **PK 11195** or a vehicle control.
 - Incubate for the desired period (e.g., 24, 48, or 72 hours).
- Assay Procedure:
 - Add AlamarBlue reagent to each well (typically 10% of the culture volume).
 - Incubate for 1-4 hours at 37°C, protected from light.
- Measurement:
 - Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
- Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the data and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Western Blotting for Protein Expression

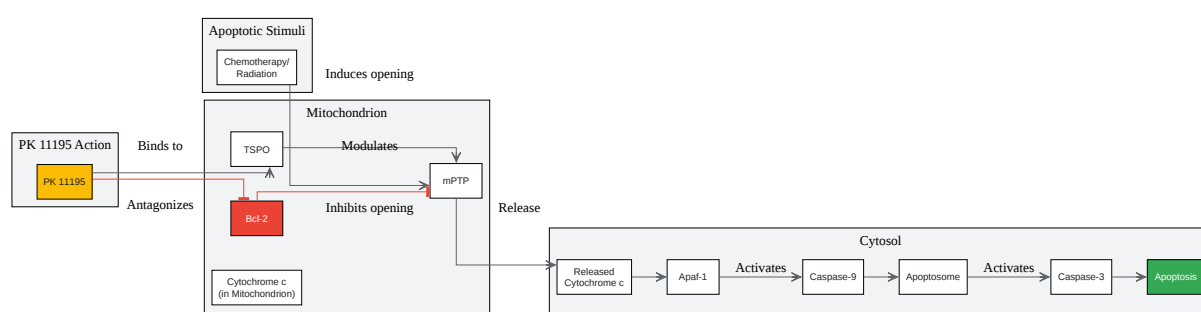
This technique is used to detect and quantify specific proteins.

- Sample Preparation:
 - Lyse treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates.
- Gel Electrophoresis:
 - Denature the protein samples by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer:
 - Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:
 - Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific to the protein of interest (e.g., TSPO, cleaved caspase-3, NLRP3).
 - Wash the membrane to remove unbound primary antibody.
 - Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

- Wash the membrane to remove unbound secondary antibody.
- Detection:
 - Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
 - Capture the signal using X-ray film or a digital imaging system.
- Analysis:
 - Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β -actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows involving **PK 11195**.



[Click to download full resolution via product page](#)

Figure 1: **PK 11195**-mediated apoptosis signaling pathway.

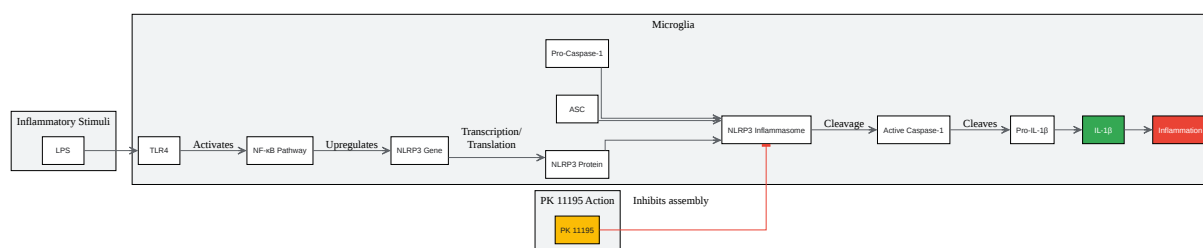
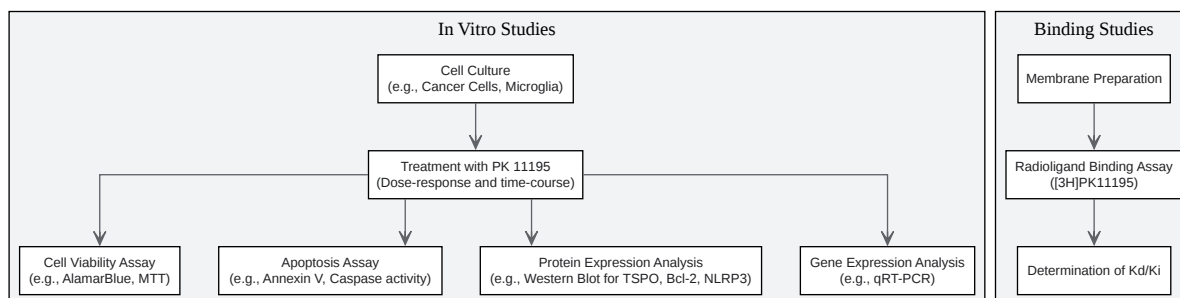
[Click to download full resolution via product page](#)

Figure 2: **PK 11195**-mediated inhibition of the NLRP3 inflammasome pathway.



[Click to download full resolution via product page](#)

Figure 3: General experimental workflow for characterizing **PK 11195**.

Conclusion

PK 11195 is a versatile pharmacological tool with a profound impact on key cellular processes, primarily through its interaction with TSPO. Its ability to induce apoptosis in cancer cells, coupled with its anti-inflammatory and neuroprotective effects, underscores its potential as a therapeutic agent or a lead compound for the development of novel drugs. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the intricate biological functions of **PK 11195** and its therapeutic applications. A thorough understanding of its mechanisms of action is crucial for the successful translation of these findings into clinical practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. PK 11195 - Wikipedia [en.wikipedia.org]
- 4. Regulation of the Mitochondrial Permeability Transition Pore by the Outer Membrane Does Not Involve the Peripheral Benzodiazepine Receptor (Translocator Protein of 18 kDa (TSPO)) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of binding sites for the omega3 receptor ligands [3H]PK11195 and [3H]RO5-4864 in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]
- 10. Pk11195, a mitochondrial benzodiazepine receptor antagonist, reduces apoptosis threshold in Bcl-XL and Mcl-1 expressing human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PK11195, a ligand of the mitochondrial benzodiazepine receptor, facilitates the induction of apoptosis and reverses Bcl-2-mediated cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.6. Western blot analysis [bio-protocol.org]
- 13. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PK11195 potently sensitizes to apoptosis induction independently from the peripheral benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Multifaceted Biological Functions of PK 11195: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1678501#biological-function-of-pk-11195>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com